

# Application Notes and Protocols for the Synthesis of Caprolactam from Cyclohexanecarboxylic Acid

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## Compound of Interest

Compound Name: Cyclohexanecarboxylic acid

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These application notes provide a detailed overview and experimental protocols for the synthesis of  $\epsilon$ -caprolactam, a key monomer for the production of Nylon-6, utilizing **cyclohexanecarboxylic acid** as a precursor. The document covers the established Snia Viscosa process and a modern microreactor-based approach, offering insights into reaction mechanisms, quantitative data, and detailed methodologies.

## Application Notes

### Overview of Synthesis Routes

While the majority of global caprolactam production originates from cyclohexanone, the utilization of **cyclohexanecarboxylic acid** as a starting material presents a viable alternative route, primarily through the Snia Viscosa process. This method, developed in the mid-20th century, involves the nitrosodecarboxylation of **cyclohexanecarboxylic acid**. More recent advancements in chemical engineering have led to the development of microreactor systems that offer enhanced selectivity and safety for this transformation.

The core of this synthetic approach is the reaction of **cyclohexanecarboxylic acid** with nitrosylsulfuric acid in the presence of oleum (fuming sulfuric acid). This reaction proceeds through the formation of a mixed anhydride intermediate, which then undergoes rearrangement and decarboxylation to yield caprolactam.<sup>[1][2]</sup>

## Key Advantages and Considerations

### Snia Viscosa Process:

- **Established Technology:** A commercially proven method for caprolactam production.
- **Toluene as Feedstock:** The process typically starts from toluene, which is an abundant and relatively inexpensive aromatic hydrocarbon.<sup>[1]</sup>
- **Byproduct Formation:** A significant drawback is the production of ammonium sulfate as a byproduct, which has low economic value and presents disposal challenges.<sup>[3]</sup>

### Microreactor Technology:

- **Enhanced Safety:** Microreactors offer superior heat and mass transfer, allowing for better control of highly exothermic reactions and reducing the risk of thermal runaways.
- **Improved Selectivity:** The precise control over reaction conditions in microreactors can lead to higher selectivity towards the desired product and reduced formation of byproducts. A caprolactam selectivity of up to 93.9% has been reported.<sup>[2][4]</sup>
- **Process Intensification:** Microreactor systems enable continuous processing, leading to smaller plant footprints and potentially lower capital costs.

## Data Presentation

The following tables summarize the key quantitative data for the synthesis of caprolactam from **cyclohexanecarboxylic acid** via the Snia Viscosa process and a microreactor system.

Process	Parameter	Value	Reference
Snia Viscosa	Selectivity to Caprolactam	90%	[1]
Snia Viscosa	Conversion of Cyclohexanecarboxylic Acid	50%	[1]
Microreactor	Selectivity to Mixed Anhydride Intermediate	97%	[2][4]
Microreactor	Selectivity to Caprolactam	93.9%	[2][4]

#### Snia Viscosa Process: Step-wise Yields

Reaction Step	Catalyst	Conditions
Toluene Oxidation to Benzoic Acid	Cobalt Salt	160-170°C, 8-10 bar
Benzoic Acid Hydrogenation to Cyclohexanecarboxylic Acid	Pd/C	170°C, 10-17 bar
Cyclohexanecarboxylic Acid to Caprolactam	Nitrosylsulfuric Acid in Oleum	Up to 80°C

## Experimental Protocols

### Protocol 1: Synthesis of Caprolactam via the Snia Viscosa Process (Lab Scale Adaptation)

Objective: To synthesize  $\epsilon$ -caprolactam from **cyclohexanecarboxylic acid** following the principles of the Snia Viscosa process.

Materials:

- **Cyclohexanecarboxylic acid**
- Nitrosylsulfuric acid (or prepared in situ)
- Oleum (20-30% SO<sub>3</sub>)
- Sulfuric acid (98%)
- Cyclohexane (solvent)
- Ammonia solution (for neutralization)
- Toluene (for extraction)
- Water (for hydrolysis and extraction)
- Standard laboratory glassware, including a multi-neck reaction flask, dropping funnel, condenser, and stirrer.
- Heating and cooling bath.

#### Procedure:

- **Preparation of Nitrosylsulfuric Acid Solution:** A 73% solution of nitrosylsulfuric acid in sulfuric acid can be prepared by the absorption of nitrous gases (NO and NO<sub>2</sub>) in oleum.[5] Alternatively, for laboratory purposes, it can be generated by carefully reacting sodium nitrite with cold sulfuric acid.
- **Reaction Setup:** In a multi-neck flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a condenser, place a solution of **cyclohexanecarboxylic acid** in cyclohexane.
- **Reaction:** Cool the flask in an ice bath. Slowly add the nitrosylsulfuric acid solution in oleum to the stirred solution of **cyclohexanecarboxylic acid**, maintaining the temperature below 80°C.[1] The reaction is typically carried out in a multistage reactor in an industrial setting to maintain a conversion rate of around 50%.[5] The process is conducted in boiling cyclohexane under atmospheric pressure.[5]

- Hydrolysis: After the addition is complete, continue stirring for a specified period. Then, carefully quench the reaction mixture by adding it to cold water at a low temperature to hydrolyze any unreacted nitrosylsulfuric acid.[5]
- Extraction and Neutralization: The acidic caprolactam solution is then subjected to a series of extractions. Unreacted **cyclohexanecarboxylic acid** can be recovered by extraction and recycled.[5] The aqueous acidic layer containing the caprolactam sulfate is neutralized with an ammonia solution.
- Purification: The neutralized solution is then extracted with toluene to separate the caprolactam from water-soluble byproducts.[5] The caprolactam is then recovered from the toluene solution by countercurrent extraction with water.[5] Finally, pure caprolactam is obtained by distillation of the concentrated aqueous solution.[5]

## Protocol 2: Microreactor-Based Synthesis of Caprolactam

Objective: To synthesize  $\epsilon$ -caprolactam from **cyclohexanecarboxylic acid** using a two-stage microreactor system for improved selectivity and safety.

Materials:

- **Cyclohexanecarboxylic acid**
- Oleum (20-30%  $\text{SO}_3$ )
- Nitrosylsulfuric acid solution in sulfuric acid
- Syringe pumps for precise fluid delivery
- Two microreactors in series
- A stirred vessel for reaction completion
- Temperature control units for the microreactors and the vessel

Procedure:

- System Setup: Assemble a system consisting of two consecutive microreactors followed by a stirred vessel.<sup>[4]</sup> Use precision syringe pumps to feed the reactant solutions into the microreactors.
- First Microreactor - Mixed Anhydride Formation:
  - Feed a solution of **cyclohexanecarboxylic acid** and oleum into the first microreactor.
  - Maintain the microreactor at a controlled temperature to facilitate the formation of the mixed anhydride intermediate. A selectivity of 97% for the mixed anhydride has been reported.<sup>[2]</sup><sup>[4]</sup>
- Second Microreactor - Nitrosation:
  - The output stream from the first microreactor, containing the mixed anhydride, is immediately mixed with a stream of nitrosylsulfuric acid in the second microreactor.
  - The rapid mixing and reaction initiation occur in this stage.
- Stirred Vessel - Reaction Completion:
  - The effluent from the second microreactor is collected in a stirred vessel where the reaction is allowed to proceed to completion.
  - This setup has been shown to achieve a caprolactam selectivity of 93.9%.<sup>[2]</sup><sup>[4]</sup>
- Downstream Processing: The product stream from the stirred vessel is then subjected to similar hydrolysis, neutralization, and purification steps as described in the Snia Viscosa process protocol.

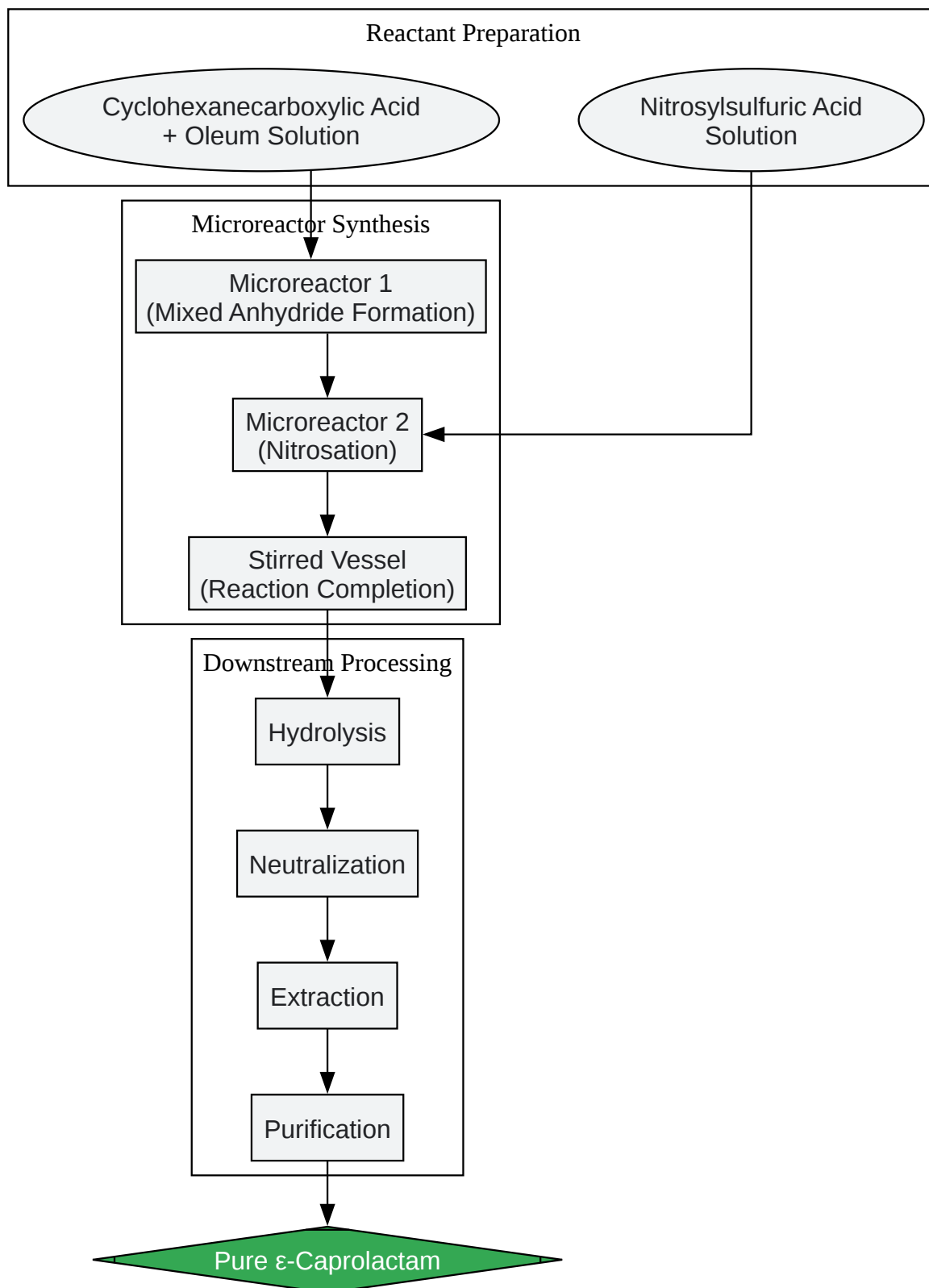
## Visualizations

### Signaling Pathways and Experimental Workflows



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Caption: Reaction pathway for caprolactam synthesis from toluene.



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Caption: Experimental workflow for microreactor-based caprolactam synthesis.

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